叔丁基 1-乙基肼基甲酸酯

描述

Tert-butyl 1-ethylhydrazinecarboxylate, also known as TBEC, is a chemical compound with the molecular formula C7H16N2O2 . It is commonly used in various chemical reactions due to its unique properties.

Molecular Structure Analysis

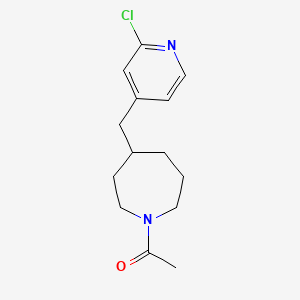

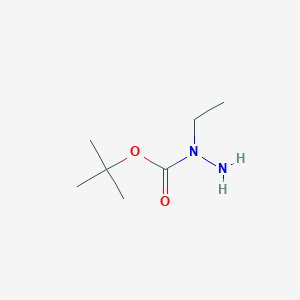

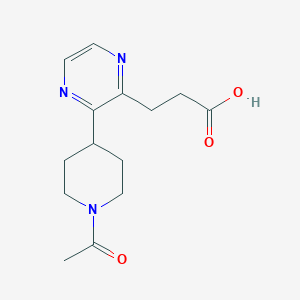

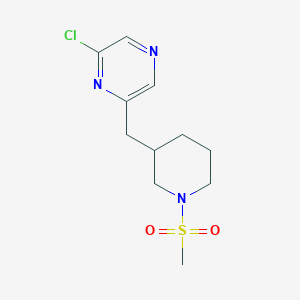

The molecular structure of Tert-butyl 1-ethylhydrazinecarboxylate consists of a tert-butyl group attached to an ethylhydrazinecarboxylate group . The exact structure can be determined using various spectroscopic methods such as NMR .

Chemical Reactions Analysis

While specific chemical reactions involving Tert-butyl 1-ethylhydrazinecarboxylate are not available, similar compounds like tert-butyl carbamates, carbonates, esters, and ethers have been studied. These compounds undergo various reactions, including cleavage of the C–O bond .

Physical And Chemical Properties Analysis

Tert-butyl 1-ethylhydrazinecarboxylate is a colorless to yellow solid or semi-solid or liquid or lump . It has a molecular weight of 160.22 g/mol . More detailed physical and chemical properties are not available in the current literature .

科学研究应用

杀虫活性

- 农药开发:N-叔丁基-N,N'-二酰肼,包括叔丁基 1-乙基肼基甲酸酯的衍生物,因其杀虫活性而受到研究。它们被发现对小菜蛾和淡色库蚊有效,显示出作为环保害虫调节剂的潜力 (Wang 等人,2011 年).

化学合成

- 生物活性化合物合成:该化合物已用于合成各种生物活性化合物,如喹喔啉-3-羰基化合物,表明其在药物和化学研究中的作用 (Xie 等人,2019 年).

- 杀幼虫剂:研究探索了其在杀幼虫剂开发中的用途,特别是在农业领域 (Oikawa 等人,1994 年).

新型合成方法

- 杂环合成:它已被用于六氢吡咯并-[1,2-d][1,2,4]三嗪-1,4-二酮的两步合成中,展示了其在创建新型杂环化合物中的多功能性 (Obreza 和 Urleb,2003 年).

药物化学

- Mcl-1 拮抗剂开发:已对叔丁基 1-乙基肼基甲酸酯的衍生物进行了研究,以作为潜在的 Mcl-1 拮抗剂,这与癌症治疗有关 (Bhat 等人,2019 年).

荧光传感器

- 光化学性质:研究表明其在开发荧光传感器中很有用,特别是用于检测 Zn(II) 离子 (Formica 等人,2018 年).

有机化学

- 合成中间体:它是合成有机物的重要中间体,有助于创造各种复杂分子 (Beveridge 等人,2020 年).

方法学开发

- 加氢肼化和加氢叠氮化反应:它的衍生物在研究 Co 和 Mn 催化的加氢肼化和加氢叠氮化反应中起着关键作用,促进了有机合成技术的进步 (Waser 等人,2006 年).

安全和危害

Tert-butyl 1-ethylhydrazinecarboxylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as flammable and may cause acute oral toxicity and acute inhalation toxicity. It may also cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

作用机制

Target of Action

Tert-butyl 1-ethylhydrazinecarboxylate is a chemical compound that is used in various chemical reactions. It is known that hydrazine derivatives, like tert-butyl 1-ethylhydrazinecarboxylate, often interact with various biological targets, including enzymes and receptors, in their role as synthetic intermediates .

Mode of Action

For instance, it can be involved in the deprotection of tert-butyl groups in esters, ethers, carbonates, and carbamates . This process is facilitated by a catalytic protocol using two commercial reagents: the tris-4-bromophenylamminium radical cation, commonly known as magic blue (MB•+), and triethylsilane .

Biochemical Pathways

It’s known that hydrazine derivatives can be involved in various biochemical processes, including the synthesis of novel organic compounds .

Pharmacokinetics

It’s known that the physicochemical properties of a compound, such as lipophilicity and water solubility, can significantly impact its bioavailability .

Result of Action

It’s known that this compound can facilitate the cleavage of the c−o bond in tert-butyl carbamates, carbonates, esters, and ethers in a high isolated yield of up to 95% .

Action Environment

It’s known that the compound should be stored in a dark place, sealed in dry conditions, at a temperature of 2-8°c . These conditions help maintain the stability and efficacy of the compound.

属性

IUPAC Name |

tert-butyl N-amino-N-ethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2/c1-5-9(8)6(10)11-7(2,3)4/h5,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVAWWZVWLRCTOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

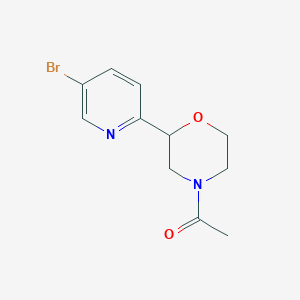

![1-[4-(5-Bromopyrazin-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B1399344.png)

![N-((3AR,7aR)-2-acetyloctahydro-3aH-pyrrolo[3,4-c]pyridin-3a-yl)acetamide](/img/structure/B1399351.png)